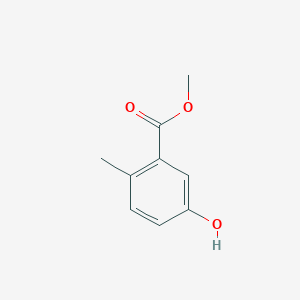

N-(5-氨基-2-氟苯基)-2-(2-甲基苯氧基)-乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-acetamide" is a derivative of acetamide, which is a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom. Acetamide derivatives are of significant interest in the field of medicinal chemistry due to their diverse biological activities. Although the specific compound is not directly studied in the provided papers, similar compounds have been synthesized and analyzed for various properties and potential applications, such as bioactivity and molecular docking analysis for anticancer properties .

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves the acetylation of an amine, followed by various other chemical transformations. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . Similarly, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through acetylation, esterification, and ester interchange steps, starting from N-methylaniline and chloracetyl chloride . These methods demonstrate the versatility of acetamide chemistry and the potential for synthesizing a wide range of derivatives, including the target compound.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often elucidated using various spectroscopic techniques such as NMR, LC-MS, IR, and MS spectroscopy. For example, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was confirmed by HNMR and LC-MS, and its crystal structure was determined by X-ray crystallography, revealing intermolecular hydrogen bonds . Similarly, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides were characterized by FAB mass spectrometry, IR, and NMR spectroscopy, with variable temperature NMR experiments providing evidence for intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

The reactivity of acetamide derivatives can lead to various chemical reactions, including nitrosylation, nitration, and glucosylation, as part of their interaction with biological systems or as a result of environmental degradation. For instance, bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides were identified as phytotoxic metabolites, with their bioactivity being rapidly annihilated by glucosylation . These reactions are crucial for understanding the metabolic pathways and potential environmental impact of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as stability, solubility, and hydrogen bonding capacity, are important for their practical applications. N-Hydroxyacetaminophen, a toxic metabolite of acetaminophen, was found to be moderately unstable at physiological pH and temperature, while its phenolic sulfate conjugate was stable . The stability and solubility of these compounds can influence their bioavailability and toxicity, which are critical factors in drug design and environmental risk assessment.

科学研究应用

药物合成中的化学选择性乙酰化

一项研究讨论了 2-氨基苯酚到 N-(2-羟基苯基)乙酰胺的化学选择性单乙酰化,强调了一种与抗疟疾药物生产中的中间体合成相关的方法。该过程采用 Novozym 435 作为催化剂,乙酸乙烯酯作为酰基供体,展示了一种对于开发药物化合物至关重要的动力学控制合成 (Magadum & Yadav, 2018)。

抗疟疾活性

另一项研究合成了一系列化合物以评估其抗疟疾活性,表明结构修饰在增强抗疟疾效力方面的意义。这项研究强调了特定乙酰胺衍生物在治疗耐药性疟疾菌株方面的潜力,为开发新的抗疟疾药物提供了途径 (Werbel 等人,1986 年)。

抗炎活性

对新型乙酰胺衍生物的研究表明,合成化合物具有显着的抗炎活性,证明了此类分子在炎症相关疾病中的治疗潜力。这些发现突出了乙酰胺在药物化学中的结构多样性的作用 (Sunder & Maleraju, 2013)。

外周苯二氮卓受体放射性配体开发

对 N-(5-氟-2-苯氧基苯基)-N-(2-[(18)F]氟甲基-5-甲氧基苄基)乙酰胺衍生物用于外周苯二氮卓受体 (PBR) 成像的研究表明,该化合物在开发神经疾病诊断放射性配体方面的潜力 (Zhang 等人,2003 年)。

除草剂活性

N-(2-氟-5-(3-甲基-2,6-二氧代-4-(三氟甲基)-2,3-二氢嘧啶-1(6H)-基)苯基)-2-苯氧基)乙酰胺的合成展示了它们对双子叶杂草的除草剂活性。这项研究阐明了氟代乙酰胺在开发新型除草剂中的潜力 (Wu 等人,2011 年)。

属性

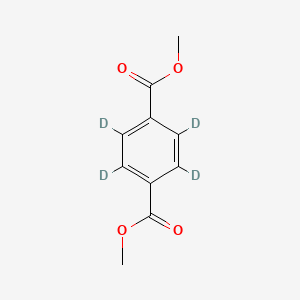

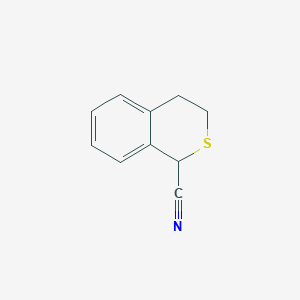

IUPAC Name |

N-(5-amino-2-fluorophenyl)-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O2/c1-10-4-2-3-5-14(10)20-9-15(19)18-13-8-11(17)6-7-12(13)16/h2-8H,9,17H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWCQYMYYANNLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-[2-Furyl]acryloyl)-Phe-Phe](/img/structure/B1340431.png)

![1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1340435.png)

![4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine](/img/structure/B1340447.png)

![Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B1340456.png)

![2,11-Dithia[3.3]paracyclophane](/img/structure/B1340461.png)